molecular formula C9H7ClFNO3 B082424 3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid CAS No. 905810-26-6

3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid

Cat. No. B082424
M. Wt: 231.61 g/mol
InChI Key: FTLYYVGOFRQPIX-UHFFFAOYSA-N
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Description

3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of compounds with potential biological activity. This compound is characterized by the presence of chloro and fluoro substituents on the benzene ring, which are known to influence the chemical behavior and reactivity of the molecule.

Synthesis Analysis

The synthesis of similar fluorinated compounds involves multi-step processes, including substitution and hydrolysis, to achieve the desired product with high yield. For example, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, a compound with related functional groups, was optimized to achieve a total yield of 63.69%, highlighting the efficiency of the synthetic approach (Jianqing Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure of β-amino acids, including 3-amino-3-(4-fluorophenyl)propionic acid, was studied using DFT computed zwitterionic monomer and dimer structures. These studies help understand the intra- and inter-H-bond formations, which are crucial for the molecule's stability and reactivity (L. Pallavi & J. Tonannavar, 2020).

Chemical Reactions and Properties

The chemical reactions involving fluorophenyl compounds can lead to various biologically active molecules. For instance, the synthesis of antibacterial agents from 1,4-dihydro-4-oxopyridinecarboxylic acids demonstrates the versatility of these compounds in forming potent biological agents through structural modifications (J. Matsumoto et al., 1984).

Physical Properties Analysis

The physical properties of compounds are significantly affected by their molecular structure. For instance, the synthesis and crystal structure analysis of amino-3-fluorophenyl boronic acid show how substituents like fluorine can influence properties such as pKa values and the potential for further functionalization (Sasmita Das et al., 2003).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and stability, is essential for the application of these compounds in synthesis and drug development. For example, the study on the synthesis, spectral analysis, and quantum chemical studies of chloro-fluorophenyl-acridinones highlights the importance of computational chemistry in predicting the chemical behavior of such compounds (R. Satheeshkumar et al., 2017).

Scientific Research Applications

Quantitative Bioanalytical Method Development

A novel molecule with potent acetylcholinesterase inhibition property, similar in structure to the compound of interest, has been the focus of research aiming to develop a rapid and selective RP-HPLC bioanalytical method for quantitative measurement. This method has been validated and applied to determine the stability of the molecule in human plasma, highlighting its potential in drug development processes (Nemani, Shard, & Sengupta, 2018).

Synthesis of Biologically Active Anticancer Drugs

Research has been conducted on synthesizing important intermediates for biologically active anticancer drugs. A compound with a similar structure was synthesized efficiently, and its synthesis method optimized, demonstrating the potential of such compounds in medicinal chemistry (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).

Vibrational and Electronic Structure Studies

The compound's vibrational and electronic structures have been studied using DFT and ab initio methods, complemented by experimental IR and Raman spectroscopy. This research provides insights into the molecule's structural characteristics and its potential applications in synthesis and drug design (Pallavi & Tonannavar, 2020).

Potential Antibacterial Agents

Synthesis of new molecules containing fluorine and other pharmacophores has been explored for their antibacterial activities. Some compounds have shown promising activity, indicating the potential of such structures in developing new antibacterial drugs (Holla, Bhat, & Shetty, 2003).

Analgesic Modulation

Derivatives of a similar structure have been designed and synthesized as modulators for the Transient receptor potential vanilloid 1, exhibiting potent analgesic activity and good aqueous solubility. This highlights the compound's potential in pain management and the development of new analgesic drugs (Liu, Liao, Zhou, Liu, Li, Jiang, & Qian, 2018).

Safety And Hazards

The safety data sheet for a similar compound, “3-Chloro-4-fluorophenyl isocyanate”, indicates that it is combustible, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

“3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid” is a versatile chemical compound utilized in various scientific studies . Its unique properties make it valuable for research purposes, aiding in the advancement of multiple scientific fields .

properties

IUPAC Name

3-(3-chloro-4-fluoroanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO3/c10-6-3-5(1-2-7(6)11)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLYYVGOFRQPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586142
Record name 3-(3-Chloro-4-fluoroanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid

CAS RN

905810-26-6
Record name 3-(3-Chloro-4-fluoroanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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